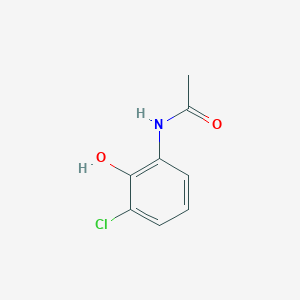

N-(3-chloro-2-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-chloro-2-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 .

Synthesis Analysis

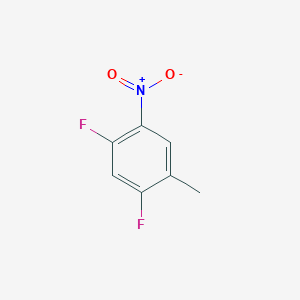

The synthesis of “N-(3-chloro-2-hydroxyphenyl)acetamide” involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent . The structure of the synthesized substances is established by methods of IR, PMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of “N-(3-chloro-2-hydroxyphenyl)acetamide” is established by methods of IR, PMR, and mass spectroscopy . The InChI code for this compound is 1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) .Physical And Chemical Properties Analysis

“N-(3-chloro-2-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It has a computed XLogP3 value of 1.4, indicating its lipophilicity .Scientific Research Applications

Synthesis and Structural Analysis

N-(3-chloro-2-hydroxyphenyl)acetamide has been explored in the context of synthetic chemistry. Nikonov et al. (2016) synthesized a related compound, N-(2-(trimethylsilyloxy)phenyl)acetamide, and investigated its structure using various spectroscopic and analytical methods. This study contributes to understanding the chemical behavior and potential applications of N-(3-chloro-2-hydroxyphenyl)acetamide derivatives in synthetic chemistry (Nikonov et al., 2016).

Combinatorial Chemistry

In the field of combinatorial chemistry, Davis and Healy (2010) synthesized N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide as part of a project to create a library of compounds based on fungal natural products. This research highlights the role of N-(3-chloro-2-hydroxyphenyl)acetamide derivatives in the development of diverse chemical libraries for potential pharmaceutical applications (Davis & Healy, 2010).

Chemoselective Acetylation

Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This study is significant for understanding the enzymatic synthesis of N-(3-chloro-2-hydroxyphenyl)acetamide analogs, which can be crucial intermediates in pharmaceutical synthesis (Magadum & Yadav, 2018).

Environmental Impact and Metabolism

Studies by Coleman et al. (2000) and (1999) have investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. These studies provide insights into the environmental and biological impacts of compounds related to N-(3-chloro-2-hydroxyphenyl)acetamide, particularly in the context of herbicide use and its metabolism in living organisms (Coleman et al., 2000) (Coleman et al., 1999).

Hydrogenation and Green Chemistry

In green chemistry, Zhang Qun-feng (2008) developed a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This research is relevant for the eco-friendly synthesis of compounds structurally similar to N-(3-chloro-2-hydroxyphenyl)acetamide, which are important in dye production (Zhang Qun-feng, 2008).

Mechanism of Action

Target of Action

N-(3-chloro-2-hydroxyphenyl)acetamide is primarily used in proteomics research It has been found to exhibit appreciable antibacterial activity against both gram-positive and gram-negative bacteria .

Mode of Action

It’s known that the compound exhibits antibacterial activity . This suggests that it may interact with bacterial cells, possibly disrupting essential processes or structures, leading to their death or inhibition of growth.

Biochemical Pathways

Given its antibacterial activity, it may interfere with pathways essential for bacterial survival or proliferation .

Result of Action

The primary result of the action of N-(3-chloro-2-hydroxyphenyl)acetamide is its antibacterial activity. It has been found to show appreciable activity against both Gram-positive and Gram-negative bacteria .

properties

IUPAC Name |

N-(3-chloro-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-2-3-6(9)8(7)12/h2-4,12H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLBBNGPBGJWPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)